

# Cefaclor in Focus: A Comparative Analysis of Second-Generation Cephalosporins' Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Cefaclor |           |  |  |  |
| Cat. No.:            | B193732  | Get Quote |  |  |  |

A deep dive into the clinical and in-vitro performance of **Cefaclor** against its counterparts, providing researchers and drug development professionals with a comprehensive guide to its relative efficacy. This report synthesizes data from numerous studies, offering a clear comparison of clinical outcomes, bacteriological eradication rates, and in-vitro activity, supported by detailed experimental protocols and visual pathway diagrams.

Second-generation cephalosporins remain a cornerstone in the treatment of a variety of bacterial infections. Among these, **Cefaclor** has been a widely prescribed oral antibiotic for decades. This guide provides an objective comparison of **Cefaclor**'s efficacy relative to other prominent second-generation cephalosporins, including Cefuroxime axetil and Cefprozil. Through a systematic review of clinical trial data and in-vitro susceptibility studies, this report aims to equip researchers, scientists, and drug development professionals with the critical data needed to inform their work.

### Clinical Efficacy: A Head-to-Head Comparison

Clinical trials have extensively evaluated the efficacy of **Cefaclor** in treating a range of infections, most notably acute otitis media, skin and soft-tissue infections, and acute exacerbations of chronic bronchitis. When compared to other second-generation cephalosporins, **Cefaclor** has demonstrated comparable, and in some instances advantageous, clinical outcomes.

#### **Acute Otitis Media**



In the treatment of acute otitis media (AOM) in pediatric patients, **Cefaclor** has shown similar efficacy to Cefuroxime axetil. One investigator-blind, randomized study involving children who had previously failed amoxicillin therapy found that a 10-day course of **Cefaclor** (40 mg/kg/day, twice daily) resulted in a clinical success rate of 92.3% post-therapy, which was comparable to the 89.1% success rate observed with Cefuroxime axetil (30 mg/kg/day, twice daily)[1]. At the end of the study, the favorable clinical outcomes were 82.7% for **Cefaclor** and 83.2% for Cefuroxime axetil[1]. Another study comparing a ten-day course of Cefuroxime axetil and **Cefaclor** for AOM found that treatment was beneficial in 90% of patients receiving Cefuroxime axetil and 76% of those treated with **Cefaclor**[2].

#### **Skin and Soft-Tissue Infections**

For mild to moderate skin and skin-structure infections, a multicenter study revealed that once-daily Cefprozil (500 mg) was as effective and safe as **Cefaclor** (250 mg) administered three times daily for 5 to 10 days[3]. The satisfactory clinical response rates were 93% for Cefprozil and 92% for **Cefaclor**, with pathogen eradication rates of 91% and 89%, respectively[3].

### **Acute Exacerbations of Chronic Bronchitis**

In a multicenter, randomized, single-blind study of patients with acute exacerbations of chronic bronchitis (AECB), both **Cefaclor** AF (500 mg twice daily) and Cefuroxime axetil (250 mg twice daily) demonstrated high effectiveness of over 97% after a 10-day treatment period[4][5]. Notably, this study reported a statistically significant 1.7 times higher rate of cough release and a 2.25 times higher rate of release from other AECB symptoms (such as increasing dyspnea, sputum volume, and sputum purulence) in the **Cefaclor** group compared to the Cefuroxime group[4][5]. Another blinded comparative study in lower respiratory tract infections found that Cefuroxime axetil (250 mg or 500 mg every 12 hours) was at least as clinically efficacious as **Cefaclor** (500 mg every eight hours), with a bacteriologic cure rate of 86% for the higher dose of Cefuroxime axetil compared to 60% for **Cefaclor**[6].

Table 1: Comparative Clinical Efficacy of **Cefaclor** and Other Second-Generation Cephalosporins



| Infection<br>Type                           | Drug<br>Compariso<br>n                     | Dosage                                                              | Clinical<br>Success/Re<br>sponse<br>Rate           | Bacteriologi<br>cal<br>Eradication<br>Rate     | Reference |
|---------------------------------------------|--------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------|------------------------------------------------|-----------|
| Acute Otitis<br>Media                       | Cefaclor vs.<br>Cefuroxime<br>axetil       | Cefaclor: 40<br>mg/kg/day;<br>Cefuroxime<br>axetil: 30<br>mg/kg/day | Cefaclor:<br>92.3%;<br>Cefuroxime<br>axetil: 89.1% | Not specified                                  | [1]       |
| Acute Otitis<br>Media                       | Cefaclor vs.<br>Cefuroxime<br>axetil       | Not specified                                                       | Cefaclor:<br>76%;<br>Cefuroxime<br>axetil: 90%     | Not specified                                  | [2]       |
| Skin & Soft-<br>Tissue<br>Infections        | Cefaclor vs.<br>Cefprozil                  | Cefaclor: 250<br>mg TID;<br>Cefprozil: 500<br>mg QD                 | Cefaclor:<br>92%;<br>Cefprozil:<br>93%             | Cefaclor:<br>89%;<br>Cefprozil:<br>91%         | [3]       |
| Acute Exacerbation s of Chronic Bronchitis  | Cefaclor AF<br>vs.<br>Cefuroxime<br>axetil | Cefaclor AF:<br>500 mg BID;<br>Cefuroxime<br>axetil: 250<br>mg BID  | >97% for<br>both                                   | Not specified                                  | [4][5]    |
| Lower<br>Respiratory<br>Tract<br>Infections | Cefaclor vs.<br>Cefuroxime<br>axetil       | Cefaclor: 500<br>mg Q8H;<br>Cefuroxime<br>axetil: 500<br>mg Q12H    | Not specified                                      | Cefaclor:<br>60%;<br>Cefuroxime<br>axetil: 86% | [6]       |

## In-Vitro Activity: A Microbiological Perspective

The in-vitro activity of a cephalosporin, typically measured by the minimum inhibitory concentration (MIC), is a critical determinant of its potential clinical efficacy. **Cefaclor** exhibits good activity against many common respiratory pathogens.



### Streptococcus pneumoniae

Against penicillin-susceptible Streptococcus pneumoniae, **Cefaclor** and Loracarbef have demonstrated excellent in-vitro activity, with 99.5% of isolates being susceptible to both drugs[7]. However, for penicillin-intermediate isolates, the susceptibility drops to 30.8% for **Cefaclor** and 32.9% for Loracarbef[7]. In a study examining penicillin-resistant strains, Cefprozil, Penicillin, and **Cefaclor** were found to be effective against sensitive and intermediately sensitive isolates, but none of the oral therapies showed significant benefit against highly penicillin-resistant isolates[8].

### Haemophilus influenzae

**Cefaclor** has shown greater in-vitro activity than cephalexin against Haemophilus influenzae[9]. It is also active against beta-lactamase producing isolates of H. influenzae[10]. However, the presence of the ROB-1 β-lactamase has been correlated with reduced susceptibility to **Cefaclor**, Loracarbef, and Cefprozil, while the activities of Cefuroxime, Cefotaxime, and Cefixime were less affected[11][12].

#### Moraxella catarrhalis

Over 95% of isolates of Moraxella catarrhalis have been found to be susceptible to **Cefaclor**, with a MIC90 of less than 2  $\mu$ g/mL[13]. However, some studies have reported high rates of resistance to Cefuroxime in this pathogen[14].

Table 2: In-Vitro Activity (MIC90 in  $\mu$ g/mL) of Second-Generation Cephalosporins Against Key Respiratory Pathogens



| Organism                        | Cefaclor | Cefuroxime | Cefprozil     | Loracarbef    | Reference |
|---------------------------------|----------|------------|---------------|---------------|-----------|
| Streptococcu<br>s<br>pneumoniae |          |            |               |               |           |
| Penicillin-<br>Susceptible      | ≤1       | ≤1         | ≤1            | ≤1            | [7]       |
| Penicillin-<br>Intermediate     | >4       | >4         | >4            | >4            | [7]       |
| Penicillin-<br>Resistant        | ≥8       | ≥8         | ≥8            | ≥8            | [8]       |
| Haemophilus<br>influenzae       |          |            |               |               |           |
| β-lactamase<br>negative         | 4        | 2          | 4             | 4             | [15]      |
| β-lactamase positive            | 8        | 2          | 8             | 8             | [15]      |
| Moraxella<br>catarrhalis        | <2       | ≤1         | Not specified | Not specified | [13]      |

## **Experimental Protocols**

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies employed in the key comparative clinical trials.

# Study of Cefaclor vs. Cefuroxime Axetil in Acute Otitis Media[1]

- Study Design: An investigator-blind, randomized, parallel treatment group study.
- Patient Population: Children who had failed a standard clinical regimen of amoxicillin for at least 48 hours and not more than 10 days, with the last dose within 72 hours of randomization.



- Treatment Regimen: A 10-day course of either Cefaclor suspension (40 mg/kg/day, administered twice daily) or Cefuroxime axetil suspension (30 mg/kg/day, administered twice daily).
- Efficacy Assessment: Physical examination, pneumatic otoscopy, and tympanogram were performed to evaluate the clinical response. Therapeutic equivalence was established by ruling out a difference of 15% in the percentages of clinical success (cure plus improvement).
- Safety Assessment: Assessment of clinical adverse events reported by the patients or their guardians.

# Study of Cefprozil vs. Cefaclor in Skin and Skin-Structure Infections[3]

- Study Design: A multicenter, randomized study.
- Patient Population: 598 patients, aged 2 to 99 years, with diagnoses of impetigo, pyoderma, superficial abscess, or cellulitis.
- Treatment Regimen: A 5 to 10-day course of either Cefprozil (500 mg once daily or 20 mg/kg once daily) or Cefaclor (250 mg three times daily or 20 mg/kg daily in three equal doses).
- Efficacy Assessment: Evaluation of satisfactory clinical response and pathogen eradication.
- Safety Assessment: Monitoring and reporting of adverse clinical events.

# Study of Cefaclor AF vs. Cefuroxime Axetil in Acute Exacerbations of Chronic Bronchitis[4][5]

- Study Design: A multicenter, randomized, single-blind study.
- Patient Population: 170 adult ambulatory patients with AECB.
- Treatment Regimen: A 10-day course of either Cefaclor AF (500 mg twice daily) or Cefuroxime axetil (250 mg twice daily).



- Efficacy Assessment: Clinical responses were assessed on days 17-24 after randomization.
   Assessment included the rate of cough release and resolution of other AECB symptoms.
   Pulmonary peak expiratory flow (PEF) was also measured.
- Safety Assessment: Recording and comparison of gastrointestinal and other side effects in both treatment groups.

## **Mechanism of Action: A Visual Representation**

Cephalosporins, including **Cefaclor**, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.





Click to download full resolution via product page

Caption: Mechanism of action of cephalosporins.

The accompanying diagram illustrates the experimental workflow for a typical randomized controlled trial comparing two oral antibiotics for a specific infection.





Click to download full resolution via product page

Caption: Generalized experimental workflow for a comparative clinical trial.



In conclusion, **Cefaclor** demonstrates comparable efficacy to other second-generation cephalosporins like Cefuroxime axetil and Cefprozil in treating common bacterial infections. The choice of antibiotic may be guided by factors such as dosing frequency, local resistance patterns, and the specific pathogen being targeted. The in-vitro data underscores the importance of susceptibility testing, particularly for S. pneumoniae and beta-lactamase producing H. influenzae. This guide provides a foundational dataset for researchers and clinicians to make informed decisions regarding the use of **Cefaclor** in the context of other second-generation cephalosporins.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparison of cefaclor and cefuroxime axetil in the treatment of acute otitis media with effusion in children who failed amoxicillin therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of otitis media with cefuroxime axetil PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefprozil versus cefaclor in the treatment of mild to moderate skin and skin-structure infections. The Cefprozil Multicenter Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of cefaclor AF vs. cefuroxime axetil in acute exacerbations of chronic bronchitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blinded comparison of cefuroxime to cefaclor for lower respiratory tract infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the susceptibility of Streptococcus pneumoniae to cefaclor and loracarbef in 13 countries PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal activities of cefprozil, penicillin, cefaclor, cefixime, and loracarbef against penicillin-susceptible and -resistant Streptococcus pneumoniae in an in vitro pharmacodynamic infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro activity of cefaclor, cephalexin and ampicillin against 2458 clinical isolates of Haemophilus influenzae PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. [In vitro activity of cefaclor against Haemophilus influenzae in comparison to various oral chemotherapeutic agents (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of antimicrobial activity of Cefaclor on common respiratory tract pathogens in Pakistan PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Cefaclor in Focus: A Comparative Analysis of Second-Generation Cephalosporins' Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193732#efficacy-of-cefaclor-compared-to-other-second-generation-cephalosporins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com